molecular formula C12H9O4P B8639310 Phosphine oxide, tri-2-furanyl- CAS No. 1021-20-1

Phosphine oxide, tri-2-furanyl-

Cat. No. B8639310
Key on ui cas rn: 1021-20-1
M. Wt: 248.17 g/mol
InChI Key: ZBPOQKJUWQEWJE-UHFFFAOYSA-N
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Patent
US08735629B2

Procedure details

100 mg (0.431 mmol) of tri(2-furyl)phosphine oxide (31P NMR, s, −15.4) were treated with I2 11 mg (43 μmol) and tributylphosphine 180 μL (0.70 mmol) in acetonitrile/THF (1:1 v/v) 2 mL for 19 hours at room temperature, which gave 31P NMR integrated conversion of tri(2-furyl)phosphine (31P NMR, s, −76.5) in ca. 50%.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Name
acetonitrile THF
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:6](=O)([C:12]1[O:13][CH:14]=[CH:15][CH:16]=1)[C:7]1[O:8][CH:9]=[CH:10][CH:11]=1.II.C(P(CCCC)CCCC)CCC>C(#N)C.C1COCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:6]([C:7]1[O:8][CH:9]=[CH:10][CH:11]=1)[C:12]1[O:13][CH:14]=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)(C=1OC=CC1)=O
Name
Quantity
11 mg
Type
reactant
Smiles
II
Name
Quantity
180 μL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
acetonitrile THF
Quantity
2 mL
Type
solvent
Smiles
C(C)#N.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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